Cas no 1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride)

1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
- 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride
- 1-methyl-4-(piperidin-4-ylmethyl)piperazinedihydrochloride
- BS-39295
- MFCD13561521
- AKOS015845650
- 1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride
- 1219957-15-9
-
- MDL: MFCD13561521
- インチ: InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H
- InChIKey: AMHYQURGDKJQKL-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)CC2CCNCC2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 269.1425532g/mol
- どういたいしつりょう: 269.1425532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM307202-5g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$495 | 2022-09-30 | |
eNovation Chemicals LLC | Y1249638-1g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$255 | 2024-06-06 | |
abcr | AB293867-5 g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |
1219957-15-9 | 5g |
€1012.20 | 2023-04-26 | ||
1PlusChem | 1P00J1QZ-5g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$626.00 | 2025-03-01 | |
abcr | AB293867-5g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |
1219957-15-9 | 95% | 5g |
€1045.70 | 2025-02-15 | |
abcr | AB293867-1g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |
1219957-15-9 | 95% | 1g |
€304.50 | 2025-02-15 | |
eNovation Chemicals LLC | Y1249638-1g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$255 | 2025-02-21 | |
A2B Chem LLC | AI87931-1g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$164.00 | 2024-04-20 | |
A2B Chem LLC | AI87931-5g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$626.00 | 2024-04-20 | |
abcr | AB293867-250 mg |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |
1219957-15-9 | 250mg |
€193.50 | 2023-04-26 |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochlorideに関する追加情報
Introduction to 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride (CAS No. 1219957-15-9)
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, with the CAS number 1219957-15-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives, a class of molecules known for their diverse biological activities and applications in drug development. The structural features of this compound, particularly the presence of a methyl group at the 1-position and a 4-piperidinylmethyl substituent at the 4-position, contribute to its unique pharmacological properties, making it a subject of considerable interest in contemporary research.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for intravenous and oral administration, facilitating its use in various therapeutic contexts. The piperazine core is a common motif in many pharmacologically active agents, known for its ability to interact with multiple biological targets, including receptors and enzymes.
In recent years, there has been growing interest in piperazine derivatives due to their potential as scaffolds for the development of novel therapeutic agents. The specific substitution pattern in 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride imparts selective binding affinity to certain biological targets, which has been explored in several preclinical studies. These studies have highlighted the compound's potential as an intermediate or lead molecule in the synthesis of drugs targeting neurological and cardiovascular disorders.
One of the most compelling aspects of this compound is its role in the investigation of central nervous system (CNS) disorders. Piperazine derivatives have been extensively studied for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin. The structural similarity of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride to known pharmacological agents suggests that it may modulate these systems, potentially offering therapeutic benefits in conditions such as depression, anxiety, and Parkinson's disease.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. Molecular docking studies have indicated that it may interact with receptors such as the dopamine D3 receptor and serotonin 5-HT2A receptor, which are implicated in the pathophysiology of several CNS disorders. These findings provide a strong rationale for further exploration of this compound in medicinal chemistry.
The synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the piperazine ring followed by functionalization at the designated positions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and selectivity of these reactions.
In terms of pharmacokinetic properties, 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride exhibits promising characteristics that make it suitable for clinical development. Preliminary studies have indicated good oral bioavailability and moderate metabolic stability, suggesting that it may have a reasonable therapeutic window upon systemic administration. Additionally, its solubility profile facilitates formulation into various dosage forms, enhancing patient compliance.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated through preclinical toxicology studies. These studies have assessed various parameters such as acute toxicity, chronic toxicity, and genotoxicity to determine its safety margins. The results have been encouraging, showing that 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is well-tolerated at relevant therapeutic doses.
Current research efforts are focused on exploring the therapeutic potential of this compound in collaboration with academic institutions and pharmaceutical companies. Ongoing clinical trials are examining its efficacy in treating CNS disorders, with initial results showing promising trends. These trials are designed to provide comprehensive data on its safety and efficacy, paving the way for potential regulatory approval and commercialization.
The impact of 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride extends beyond basic research; it represents a significant step forward in the development of novel therapeutics for neurological and cardiovascular diseases. Its unique structural features and favorable pharmacokinetic properties make it a valuable asset in drug discovery pipelines. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow further.
In conclusion,1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride (CAS No. 1219957-15-9) is a multifaceted compound with substantial potential in medicinal chemistry and drug development. Its structural characteristics, combined with promising preclinical data, position it as a key candidate for further exploration in therapeutic applications. As research progresses, this compound is expected to contribute significantly to advancements in treating neurological and cardiovascular disorders.
1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride) 関連製品
- 57184-38-0(1-(2-Ethylbutyl)piperazine)
- 2228615-84-5(2-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)
- 1540924-47-7(2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid)
- 1058159-74-2(2-Chloro-4-oxiranylmethoxy-benzonitrile)
- 1855130-50-5(5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide)
- 2248174-54-9((2S)-5,5,5-Trifluoro-2,3,3-trimethylpentanoic acid)
- 1311316-28-5(4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride)
- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)
- 933772-77-1(Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-)
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)
